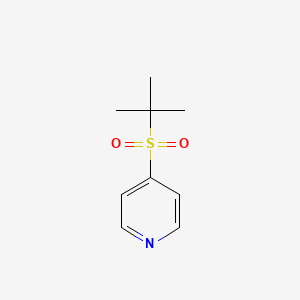

4-(tert-butylsulfonyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Materials Science

The pyridine ring, a six-membered heteroaromatic compound containing one nitrogen atom, is a ubiquitous scaffold in both natural and synthetic chemistry. nih.govnih.gov Its derivatives are fundamental components in a vast array of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis. tandfonline.comacs.orgacs.org In medicinal chemistry, the pyridine nucleus is considered a "privileged scaffold" due to its ability to form hydrogen bonds and engage in π–π stacking interactions, which enhances the pharmacokinetic properties of drug candidates. researchgate.net Consequently, pyridine-based drugs are used to treat a wide range of diseases. researchgate.netacs.org

In materials science, pyridine derivatives are integral to the development of polymers, dyes, and functional nanomaterials. acs.orgnih.gov Their capacity to act as ligands for metal ions is exploited in coordination chemistry and the creation of catalysts with diverse applications. nih.gov The continuous development of new synthetic methods for functionalizing the pyridine ring underscores its enduring importance in creating novel molecules with tailored properties. researchgate.netnih.gov

Role of Sulfonyl Moieties in Modern Organic Chemistry

The sulfonyl group (R-SO₂-R') is a powerful functional group in organic chemistry, prized for its stability and strong electron-withdrawing nature. researchgate.netresearchgate.net This characteristic significantly influences the reactivity of adjacent molecular frameworks, making sulfones versatile intermediates in synthesis. nih.govwikipedia.org Sulfones are typically prepared through the oxidation of thioethers (sulfides) or by reacting sulfinates with electrophiles. wikipedia.orgfiveable.mejchemrev.com

The sulfonyl moiety is a cornerstone in the synthesis of numerous biologically active compounds, including antibacterial drugs and anticancer agents. acs.orgthieme-connect.com Its ability to act as a hydrogen bond acceptor and to influence molecular conformation makes it a valuable component in drug design. researchgate.net Furthermore, sulfones serve as key intermediates in various name reactions, such as the Ramberg–Bäcklund reaction and Julia olefination, where the sulfonyl group is ultimately eliminated to form alkenes. wikipedia.org Their stability and diverse reactivity have cemented their role as "chemical chameleons" in the synthetic chemist's toolkit. nih.govresearchgate.net

Contextualization of 4-(tert-butylsulfonyl)pyridine within Pyridine and Sulfone Chemistry

This compound is a representative molecule that marries the heterocyclic nature of pyridine with the potent electronic effects of a sulfonyl group. The tert-butyl group provides steric bulk, which can influence the molecule's physical properties and intermolecular interactions.

Synthesis: The synthesis of this compound is not extensively detailed in dedicated literature but can be reliably achieved through established methods for preparing pyridyl sulfones. The most common and straightforward route involves the oxidation of the corresponding sulfide, 4-(tert-butylthio)pyridine. jchemrev.comvulcanchem.comresearchgate.net This oxidation is typically performed using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). vulcanchem.comresearchgate.net

Alternative synthetic strategies include the nucleophilic aromatic substitution (SNAr) on a 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-fluoropyridine) with a tert-butanesulfinate salt. acs.orgsci-hub.se The reactivity for such substitutions is generally high at the 4-position of the pyridine ring, especially with fluorine as the leaving group. acs.org More recent methods for creating 4-pyridyl sulfones involve the coupling of pyridyl phosphonium (B103445) salts with sulfinate salts, offering a transition-metal-free approach. acs.orgnih.gov

Properties and Reactivity: The defining feature of this compound is the strong electron-withdrawing effect of the tert-butylsulfonyl group. researchgate.net This effect significantly decreases the electron density of the pyridine ring, particularly at the ortho (2,6) and para (4) positions relative to the nitrogen. This electronic pull makes the pyridine ring more susceptible to nucleophilic attack and can influence its basicity and coordination properties. nih.govmdpi.com The sulfonyl group itself is relatively inert, providing a stable anchor that modifies the electronic landscape of the molecule. wikipedia.org

The table below outlines some key properties of this compound and its immediate precursor, which are inferred from general chemical principles and data on related compounds.

| Property | 4-(tert-butylthio)pyridine | This compound |

| Molecular Formula | C₉H₁₃NS | C₉H₁₃NO₂S |

| Key Functional Group | Thioether (-S-) | Sulfone (-SO₂-) |

| Electronic Effect of Substituent | Weakly electron-donating/withdrawing | Strongly electron-withdrawing |

| Likely Synthesis Route | Nucleophilic substitution on 4-halopyridine with tert-butylthiolate | Oxidation of 4-(tert-butylthio)pyridine |

| Reactivity of Pyridine Ring | Susceptible to electrophilic substitution (relative to the sulfone) | Activated towards nucleophilic substitution |

| Reactivity of Sulfur Center | Susceptible to oxidation to sulfoxide (B87167) and sulfone vulcanchem.com | Generally stable to further oxidation |

Overview of Research Trajectories for Sulfur-Containing Pyridine Derivatives

Research involving sulfur-containing pyridine derivatives, including pyridyl sulfones, is driven by their wide-ranging potential in medicinal chemistry, agrochemicals, and materials science. researchgate.netthieme-connect.com These compounds serve as crucial intermediates for creating more complex molecular architectures.

A significant research trajectory focuses on leveraging pyridyl sulfones as versatile building blocks in cross-coupling reactions. For instance, pyridyl sulfones can function as latent pyridyl nucleophiles, where the sulfonyl group is displaced in a desulfinative coupling process to form new carbon-carbon or carbon-heteroatom bonds. acs.org This approach is valuable for the late-stage functionalization of complex molecules.

In medicinal chemistry, the introduction of a sulfonyl group onto a pyridine scaffold is a common strategy to modulate the biological activity of a lead compound. The sulfone can act as a rigid linker or a hydrogen-bond acceptor, enhancing binding affinity to biological targets. researchgate.net Research continues to explore novel pyridyl sulfone derivatives as potential kinase inhibitors and for other therapeutic applications.

Furthermore, the development of more efficient and sustainable methods for the synthesis of sulfur-containing pyridines remains an active area of investigation. This includes electrochemical methods for C-H sulfonylation and catalyst-free reactions that broaden the accessibility and utility of this important class of compounds. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylsulfonylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-9(2,3)13(11,12)8-4-6-10-7-5-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHSREVISWYOJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Tert Butylsulfonyl Pyridine and Analogous Structures

Direct Functionalization Approaches

Direct functionalization strategies involve the formation of the carbon-sulfur bond of the sulfone group in a single key step. This is most effectively accomplished through nucleophilic aromatic substitution, where a sulfinate salt acts as the sulfur nucleophile.

Nucleophilic aromatic substitution (SNAr) is a cornerstone in pyridine (B92270) chemistry. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, activates the positions ortho (2,6) and para (4) to the heteroatom for attack by nucleophiles. quimicaorganica.org This makes SNAr an ideal pathway for introducing the sulfonyl group at the 4-position.

The viability of the SNAr strategy hinges on the presence of a suitable leaving group at the 4-position of the pyridine ring. Halogenated pyridines, such as 4-chloropyridine (B1293800), 4-bromopyridine, and 4-iodopyridine, are common and effective precursors for this purpose. These compounds are readily available and exhibit good reactivity in substitution reactions. sci-hub.se The rate of substitution often depends on the nature of the halogen, with iodide generally being the best leaving group, followed by bromide and chloride. sci-hub.se

With a 4-halopyridine precursor in hand, the tert-butylsulfonyl group can be introduced directly by reaction with a nucleophilic sulfinate salt, such as sodium tert-butanesulfinate. In this reaction, the sulfinate anion attacks the electron-deficient C4 carbon of the pyridine ring, leading to the displacement of the halide and the formation of the C-S bond. The reaction proceeds through a classic addition-elimination mechanism, facilitated by the ability of the pyridine ring to stabilize the intermediate negative charge. quimicaorganica.org

Table 1: Nucleophilic Aromatic Substitution with Sodium tert-butanesulfinate

| Precursor | Reagent | Typical Solvent | Product |

| 4-Chloropyridine | Sodium tert-butanesulfinate | DMSO, DMF | 4-(tert-butylsulfonyl)pyridine |

| 4-Bromopyridine | Sodium tert-butanesulfinate | DMSO, DMF | This compound |

| 4-Iodopyridine | Sodium tert-butanesulfinate | DMSO, DMF | This compound |

Note: This table represents a generalized reaction scheme. Specific conditions such as temperature and reaction time may vary.

An alternative and widely employed strategy involves the initial synthesis of a pyridine thioether, which is subsequently oxidized to the desired sulfone. This two-step approach offers excellent control and is often high-yielding. The oxidation of thioethers is a fundamental transformation in organic sulfur chemistry. researchgate.net

The necessary precursor, 4-(tert-butylthio)pyridine, is typically synthesized via a nucleophilic substitution reaction. sci-hub.se In this case, a 4-halopyridine is treated with a salt of tert-butylthiol, such as sodium tert-butylthiolate. The thiolate anion is a potent nucleophile that readily displaces the halide at the 4-position of the pyridine ring to form the corresponding thioether.

Table 2: Synthesis of 4-(tert-butylthio)pyridine

| Precursor | Reagent | Typical Solvent | Product |

| 4-Chloropyridine | Sodium tert-butylthiolate | Ethanol, THF | 4-(tert-butylthio)pyridine |

| 4-Iodopyridine | Sodium tert-butylthiolate | NMP, HMPA | 4-(tert-butylthio)pyridine |

Note: NMP (N-methylpyrrolidone) and HMPA (hexamethylphosphoramide) are effective solvents for this type of substitution. sci-hub.se

The oxidation of 4-(tert-butylthio)pyridine to this compound can be achieved using a variety of oxidizing agents. The reaction proceeds through an intermediate sulfoxide (B87167), 4-(tert-butylsulfinyl)pyridine. Careful selection of the oxidant and reaction conditions can allow for the isolation of the sulfoxide or ensure complete oxidation to the sulfone. derpharmachemica.com

Common oxidants for this transformation include:

meta-Chloroperoxybenzoic acid (m-CPBA): This reagent is highly effective for the oxidation of sulfides. A temperature-controlled approach can be used for selectivity; using approximately one equivalent of m-CPBA at low temperatures (e.g., 0 °C) favors the formation of the sulfoxide, whereas using two or more equivalents at room temperature drives the reaction to the sulfone. derpharmachemica.com

Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst, H₂O₂ is a green and efficient oxidant for converting sulfides to sulfones. researchgate.net

Oxone® (Potassium peroxymonosulfate): This is a powerful and versatile oxidant that typically converts thioethers directly to sulfones in high yield. researchgate.net

Sodium periodate (B1199274) (NaIO₄): This reagent is also commonly used for the oxidation of sulfides, often yielding sulfoxides under controlled conditions. researchgate.net

Table 3: Oxidation of 4-(tert-butylthio)pyridine

| Substrate | Oxidizing Agent (Equivalents) | Typical Conditions | Major Product |

| 4-(tert-butylthio)pyridine | m-CPBA (~1.2 eq) | THF, 0 °C | 4-(tert-butylsulfinyl)pyridine |

| 4-(tert-butylthio)pyridine | m-CPBA (>2.0 eq) | CH₂Cl₂, Room Temp | This compound |

| 4-(tert-butylthio)pyridine | Oxone® (>2.0 eq) | CH₃OH/H₂O, Room Temp | This compound |

| 4-(tert-butylthio)pyridine | H₂O₂ / Catalyst | Various | This compound |

Oxidation of Pyridine Thioethers and Sulfoxides

Cross-Coupling Reactions for C-S Bond Formation

Cross-coupling reactions are a cornerstone for the formation of carbon-sulfur bonds in the synthesis of aryl sulfones, including this compound. These methods typically involve the reaction of a pyridine derivative with a sulfur-containing reagent in the presence of a metal catalyst.

Metal-Catalyzed Coupling Approaches

A variety of metal catalysts, primarily based on palladium and copper, have been effectively employed for the synthesis of aryl sulfones. These reactions offer a direct and efficient route to the desired products.

A recently developed method for the synthesis of 4-pyridyl sulfones involves the sulfonylation of pyridyl phosphonium (B103445) salts with sulfinate salts. acs.orgnih.gov This approach, initiated by Na2S2O8 in an aqueous medium, provides a facile route to 4-pyridyl sulfones via C-P bond activation. acs.orgnih.gov The reaction demonstrates broad substrate generality and good functional group compatibility. For instance, the reaction of a pyridyl phosphonium salt with a sulfinate salt can be carried out in a water/DCM mixture at 40°C, yielding the corresponding 4-pyridyl sulfone. acs.org

Palladium-catalyzed cross-coupling reactions are also widely used. One common strategy is the coupling of aryl halides or triflates with sulfinic acid salts. The use of a bidentate ligand, such as Xantphos, has been shown to be crucial for the success of these reactions. organic-chemistry.org Another palladium-catalyzed approach is the three-component coupling of an aryl lithium species, an aryl or heteroaryl halide, and a sulfur dioxide surrogate like DABSO. nih.gov This method allows for the convergent synthesis of a wide range of sulfones. nih.gov

Copper-catalyzed reactions provide a cost-effective alternative to palladium. A mild and efficient copper-catalyzed cross-coupling of arylboronic acids with sulfinic acid salts can produce a variety of alkylaryl and diaryl sulfones in good yields under ambient conditions. organic-chemistry.org

The table below summarizes various metal-catalyzed cross-coupling approaches for the synthesis of aryl sulfones, which can be adapted for this compound.

| Catalyst System | Reactants | Key Features |

| Na2S2O8 (initiator) | Pyridyl phosphonium salt, Sulfinate salt | Aqueous media, C-P bond activation. acs.orgnih.gov |

| Palladium/Xantphos | Aryl halide/triflate, Sulfinic acid salt | Rigid bidentate ligand is crucial. organic-chemistry.org |

| Palladium | Aryl lithium, Aryl halide, DABSO (SO2 surrogate) | Convergent three-component synthesis. nih.gov |

| Copper | Arylboronic acid, Sulfinic acid salt | Mild conditions, ambient temperature. organic-chemistry.org |

Ligand Design Considerations in Sulfonyl Pyridine Synthesis

The design of ligands is critical in metal-catalyzed cross-coupling reactions as they significantly influence the catalyst's stability, activity, and selectivity. The choice of ligand can affect reaction rates, yields, and the tolerance of functional groups.

In palladium-catalyzed sulfonylation, bulky and electron-rich phosphine (B1218219) ligands are often employed. For instance, Xantphos, a rigid bidentate ligand with a wide bite angle, has proven effective in the coupling of aryl halides with sulfinic acid salts. organic-chemistry.org The steric and electronic properties of the ligand can prevent catalyst deactivation and promote the desired reductive elimination step to form the C-S bond. In some palladium-catalyzed three-component syntheses of sulfones, an electron-poor XantPhos-type ligand has been shown to provide improved yields compared to XantPhos itself. nih.gov

For copper-catalyzed couplings, the development of effective ancillary ligands has expanded the scope of these reactions to include challenging substrates like (hetero)aryl chlorides. nih.gov While much of the research has focused on C-N and C-O bond formation, the principles of ligand design are transferable to C-S coupling. Ligands can facilitate the oxidative addition of the aryl halide to the copper center and subsequent reaction with the sulfinate. The steric demands of the ligand can play a role in preventing catalyst deactivation. nih.gov For example, in the copper-catalyzed N-arylation of morpholine (B109124) with 3-chloropyridine, a ligand with tert-butyl substituents on the distal arene rings proved effective at relatively low reaction temperatures. nih.gov

Multi-Component Reactions Incorporating Pyridine and Sulfone Fragments

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. While MCRs for the synthesis of substituted pyridines are well-established, the direct incorporation of a sulfone moiety to form a sulfonyl pyridine in a one-pot reaction is less common.

Existing MCRs for pyridine synthesis, such as the Hantzsch or Bohlmann-Rahtz syntheses, could potentially be adapted to include a sulfone-containing building block. nih.gov For example, a three-component synthesis of polysubstituted pyridines has been developed based on the aza-Wittig reaction and subsequent Diels-Alder reaction. nih.gov It is conceivable that one of the starting materials in such a sequence could be functionalized with a sulfonyl group.

Another approach could involve a tandem reaction sequence. For instance, a one-pot synthesis of sulfonyl 3,6-diarylpyridazines has been reported via a tandem condensation of α-sulfonyl ketones with methyl ketones. rsc.org While this produces a pyridazine (B1198779) ring, the principle of incorporating a sulfonyl ketone into a condensation-cyclization sequence could be explored for pyridine synthesis.

A three-component reaction of a sulfonyl azide, methyl propiolate, and a secondary cyclic amine has been developed for the synthesis of sulfonyl amidines. openaccesspub.org Although this does not directly yield a pyridine, it demonstrates the use of sulfonyl azides in MCRs. Further research is needed to develop novel MCRs that directly assemble sulfonyl pyridine structures.

Stereoselective Synthesis of Chiral Sulfonyl Pyridine Systems

While this compound itself is achiral, the development of stereoselective methods to synthesize chiral sulfonyl pyridine systems is of great interest for applications in asymmetric catalysis and medicinal chemistry. Chirality in these systems can arise from a stereocenter on the pyridine ring or on a substituent attached to the sulfonyl group.

One notable method for the enantioselective synthesis of chiral sulfones is the rhodium-catalyzed asymmetric conjugate addition of organoboronic acids to α,β-unsaturated 2-pyridyl sulfones. nih.govacs.org The success of this reaction relies on the coordinating ability of the 2-pyridyl sulfone substrate with the rhodium catalyst. Using a chiral ligand, such as Chiraphos, high enantioselectivities (70-92% ee) can be achieved for the resulting β-substituted 2-pyridyl sulfones. nih.gov

Palladium-catalyzed allylic substitution has also been employed for the regio- and enantioselective synthesis of sulfone-bearing quaternary carbon stereocenters. nih.gov This method involves the reaction of vinyl cyclic carbonates with sodium sulfinates in the presence of a palladium catalyst and a chiral ligand. nih.gov

Furthermore, the synthesis of chiral sulfones where the sulfone group is directly attached to the chiral center is an active area of research. rsc.org Strategies for this include nucleophilic substitution, hydrosulfonation, and cross-coupling reactions. rsc.org

The table below highlights key stereoselective methods applicable to the synthesis of chiral sulfonyl pyridine systems.

| Method | Substrates | Catalyst/Ligand | Key Features |

| Rhodium-catalyzed conjugate addition | α,β-Unsaturated 2-pyridyl sulfone, Organoboronic acid | Rh(acac)(C2H4)2 / Chiraphos | High enantioselectivity (70-92% ee). nih.gov |

| Palladium-catalyzed allylic substitution | Vinyl cyclic carbonate, Sodium sulfinate | Palladium catalyst / Chiral ligand | Forms sulfone-bearing quaternary stereocenters. nih.gov |

Reactivity and Mechanistic Investigations of 4 Tert Butylsulfonyl Pyridine

Electrophilic and Nucleophilic Behavior of the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. This inherent electron deficiency makes pyridine significantly less reactive towards electrophilic aromatic substitution compared to benzene (B151609) but more susceptible to nucleophilic attack.

The introduction of a 4-(tert-butylsulfonyl) moiety profoundly amplifies this reactivity pattern. The sulfonyl group (-SO2-) is one of the most powerful electron-withdrawing groups. Its influence stems from both a strong inductive effect (-I) and a resonance effect (-M), where the sulfur atom can accommodate additional electron density in its d-orbitals. When positioned at the C-4 position of the pyridine ring, the tert-butylsulfonyl group acts in concert with the ring nitrogen to drastically reduce the electron density of the aromatic system.

This synergistic electron withdrawal has two major consequences:

Deactivation towards Electrophilic Attack: The pyridine ring in 4-(tert-butylsulfonyl)pyridine is exceptionally deactivated towards electrophilic aromatic substitution. The already electron-poor ring is made even more so, rendering it highly resistant to attack by electrophiles, which seek electron-rich centers. Reactions that are common for benzene, such as nitration or Friedel-Crafts alkylation, are exceedingly difficult to perform on this substrate under standard conditions.

Activation towards Nucleophilic Attack: Conversely, the severe electron deficiency makes the ring an excellent substrate for nucleophilic aromatic substitution (SNAr). wikipedia.org The sulfonyl group, particularly at the C-4 position, strongly stabilizes the negatively charged intermediate formed during nucleophilic attack, thereby lowering the activation energy for the reaction. masterorganicchemistry.com

The regiochemical outcome of substitution reactions on the this compound ring is dictated by the electronic effects of both the nitrogen atom and the sulfonyl group.

Electrophilic Aromatic Substitution: On the rare occasion that an electrophilic substitution reaction can be forced to occur, it is directed to the C-3 and C-5 positions (meta to the nitrogen). Attack at these positions keeps the positive charge of the reaction intermediate (a Wheland intermediate) from being placed on the carbons directly adjacent to the electron-withdrawing nitrogen atom. The 4-sulfonyl group further deactivates the entire ring, but the least deactivated positions remain C-3 and C-5.

Nucleophilic Aromatic Substitution: Nucleophilic attack is strongly favored at the C-2, C-4, and C-6 positions, as these are the most electron-deficient carbons (ortho and para to the nitrogen). In the intermediate formed upon attack at these positions, a resonance structure can be drawn where the negative charge is placed directly on the electronegative nitrogen atom, providing significant stabilization. stackexchange.com In this compound, the C-4 position is occupied, leaving the C-2 and C-6 positions as the primary sites for nucleophilic attack that preserves the sulfonyl group. However, the C-4 position itself is highly activated, making the sulfonyl group a potential leaving group in an SNAr reaction.

Reactions Involving the Sulfonyl Group

The tert-butylsulfonyl group at the C-4 position of the pyridine ring is a potent activating group for nucleophilic aromatic substitution and can also function as an effective leaving group (nucleofuge). The stability of the resulting sulfinate anion (tert-butylsulfinate) makes its displacement thermodynamically favorable.

In these SNAr reactions, a nucleophile attacks the C-4 carbon, leading to the formation of a tetravalent intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing sulfonyl group and the ring nitrogen. Subsequent expulsion of the tert-butylsulfinate anion restores the aromaticity of the ring, yielding the substituted pyridine product. This displacement reaction is a powerful method for introducing a wide variety of functional groups at the C-4 position of the pyridine ring. quimicaorganica.org

Table 1: Examples of Nucleophilic Aromatic Substitution with Sulfone Displacement

| Nucleophile (Nu) | Reagent Example | Product | Typical Conditions |

| Alkoxide | Sodium Methoxide (NaOMe) | 4-Methoxypyridine | Methanol, Heat |

| Amine | Piperidine | 4-(Piperidin-1-yl)pyridine | DMSO or NMP, Heat |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)pyridine | DMF, Room Temp to Heat |

| Azide | Sodium Azide (NaN₃) | 4-Azidopyridine | DMF or DMSO, Heat |

Beyond acting as a leaving group, the sulfonyl moiety itself can be chemically transformed.

Reduction: The sulfonyl group can be reduced to the corresponding sulfide. This transformation is typically achieved using strong reducing agents. Common methods for the reduction of aryl sulfones include dissolving metal reductions (e.g., sodium in liquid ammonia) or reagents like aluminum amalgam (Al/Hg). wikipedia.org Such reductions effectively remove the strong electron-withdrawing effect of the sulfonyl group, profoundly altering the electronic properties and subsequent reactivity of the pyridine ring.

Table 2: Potential Reduction Reactions of the Sulfonyl Group

| Reagent | Product | Reaction Type |

| LiAlH₄ / Heat | 4-(tert-Butylthio)pyridine | Reduction |

| Aluminum Amalgam (Al/Hg) | 4-(tert-Butylthio)pyridine | Reductive Desulfonylation |

| Samarium(II) Iodide (SmI₂) | 4-(tert-Butylthio)pyridine | Reductive Desulfonylation |

Rearrangement: Aryl sulfones can participate in intramolecular rearrangement reactions, most notably the Smiles rearrangement and its variants. wikipedia.org The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a connecting chain contains a nucleophilic group that displaces the sulfone-bearing aryl ring from its other linkage point. scispace.com For this to occur with this compound, the molecule would need to be part of a larger structure with a tethered nucleophile (e.g., an alcohol or amine). A related transformation, the Truce-Smiles rearrangement, involves the migration of an aryl group from sulfur to a carbanion, often generated by a strong base like an organolithium reagent. cdnsciencepub.com These rearrangements are powerful tools for skeletal reorganization in organic synthesis.

Mechanistic Pathways of Transformations

The primary mechanistic pathway for transformations involving this compound is the nucleophilic aromatic substitution (SNAr) mechanism . This pathway is favored due to the highly electron-deficient nature of the pyridine ring.

The generally accepted mechanism is a two-step addition-elimination process: wikipedia.org

Addition of the Nucleophile: A nucleophile attacks one of the electron-deficient carbons of the ring (typically C-2, C-4, or C-6) to form a resonance-stabilized anionic intermediate. This intermediate, a Meisenheimer complex, is non-aromatic. wikipedia.org The formation of this complex is typically the rate-determining step of the reaction. The stability of the Meisenheimer complex is crucial, and in the case of this compound, the negative charge is effectively delocalized by both the ring nitrogen and the powerful electron-withdrawing sulfonyl group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a leaving group from the carbon that was attacked. If the attack is at C-4, the tert-butylsulfonyl group can be eliminated as the tert-butylsulfinate anion. If the attack is at a C-2 or C-6 position that bears a different leaving group (like a halide), that group will be eliminated instead.

Recent computational and experimental studies have provided evidence that some SNAr reactions, particularly on heteroaromatic rings with good leaving groups, may proceed through a concerted mechanism . nih.gov In this pathway, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a discrete Meisenheimer intermediate. This "Meisenheimer transition state" still possesses the charge-delocalized character of the classic intermediate. nih.gov The exact operative mechanism can depend on the specific nucleophile, leaving group, and reaction conditions.

Radical Processes in Sulfonyl Pyridine Chemistry

While specific radical reactions involving this compound are not extensively documented, the general behavior of related compounds provides insight into potential pathways. Radical reactions involving pyridine derivatives often proceed via the formation of pyridyl radicals, which can then engage in various transformations. york.ac.uk The thermal decomposition of pyridine, for instance, is initiated by the formation of such radicals. york.ac.uk

Furthermore, sulfonyl groups can participate in radical processes. Thiyl radicals (RS•), for example, can react with oxygen to ultimately form sulfonyl radicals (RSO₂•) and sulfonates, indicating that the sulfur center can be involved in single-electron chemistry. nih.gov In the context of this compound, the pyridine ring is highly electron-deficient due to the sulfonyl group. This deactivation makes it less susceptible to attack by nucleophilic radicals. However, radical processes could potentially be initiated at the sulfonyl group or through photoredox catalysis to generate pyridyl radicals for subsequent C-C bond formation. nih.gov

Concerted vs. Stepwise Mechanisms

A central aspect of the reactivity of this compound is its participation in nucleophilic aromatic substitution (SNAr) reactions. Such reactions can theoretically proceed through two distinct mechanisms: a single-step (concerted) process or a multi-step (stepwise) pathway. stackexchange.com

A concerted mechanism involves a single transition state where the nucleophile attacks the aromatic ring and the leaving group departs simultaneously. In contrast, a stepwise mechanism involves the formation of a discrete intermediate. For pyridines activated by strong electron-withdrawing groups at the 2- or 4-position, the SNAr reaction is well-established to proceed via a stepwise, addition-elimination mechanism. wikipedia.orgchemistrysteps.commasterorganicchemistry.comacs.org

The reaction of this compound with a nucleophile begins with the attack of the nucleophile at a carbon atom bearing a leaving group (or at an unsubstituted position activated by the sulfonyl group). This initial, typically rate-determining step, breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comacs.org The strong electron-withdrawing sulfonyl group, aided by the ring nitrogen, effectively stabilizes the negative charge in this intermediate. wikipedia.orgchemistrysteps.com In the second, faster step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored. acs.org DFT studies on related 2-sulfonylpyridines confirm that nucleophilic attack is the rate-determining step and proceeds through a stabilized Meisenheimer-like intermediate, supporting the stepwise pathway. nih.govrsc.org

| Characteristic | Concerted Mechanism | Stepwise Mechanism (via Meisenheimer Complex) |

|---|---|---|

| Number of Steps | One | Two (Addition and Elimination) |

| Intermediates | None | Resonance-stabilized anionic intermediate (Meisenheimer complex) |

| Transition States | One | Two |

| Rate-Determining Step | The single step of bond formation/breaking | Typically the initial nucleophilic attack and formation of the intermediate |

| Applicability to this compound | Unlikely | Favored due to the strong stabilizing effect of the sulfonyl group |

Role of tert-Butyl Group in Reaction Selectivity and Kinetics

The tert-butyl group attached to the sulfonyl moiety primarily exerts its influence through steric effects and by modifying the molecule's physical properties, rather than through electronic effects. nih.govrsc.org

Electronic Effect: The tert-butyl group is weakly electron-donating via hyperconjugation. rsc.org However, this minor electronic contribution is overwhelmingly negated by the powerful electron-withdrawing nature of the sulfonyl group. Therefore, the tert-butyl group has a negligible direct impact on the electronic properties of the pyridine ring.

Steric Effect: Steric hindrance is a major consideration in chemical reactions. stackexchange.com However, because the tert-butyl group is located at the 4-position and separated from the pyridine ring by the sulfonyl group, it does not create significant steric hindrance for nucleophilic attack at the C-2 and C-6 positions of the ring or for interactions at the pyridine nitrogen. Its bulk may, however, influence the solvation shell around the molecule and could play a role in reactions involving very large reagents or in the solid-state packing of the compound. For instance, in certain catalytic systems, bulky groups on ligands can enhance reaction selectivity. masterorganicchemistry.com

Physical Properties: The large, nonpolar tert-butyl group increases the lipophilicity of the molecule. This enhances its solubility in a wide range of organic solvents, which can be a significant practical advantage in synthesis and catalysis.

Acid-Base Properties and Protonation Equilibria

The electronic effects of the sulfonyl group are most profoundly observed in the acid-base properties of the pyridine nitrogen.

Basicity of the Pyridine Nitrogen in this compound

The basicity of a pyridine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This property is quantified by the pKa of its conjugate acid (the pyridinium (B92312) ion); a lower pKa indicates a weaker base. umass.edu

| Compound | Substituent at 4-position | Electronic Effect | Approximate pKa of Conjugate Acid |

|---|---|---|---|

| 4-Methoxypyridine | -OCH₃ | Electron-Donating | 6.6 |

| 4-Methylpyridine (γ-Picoline) | -CH₃ | Electron-Donating | 6.0 |

| Pyridine | -H | Neutral (Reference) | 5.2 |

| 4-Chloropyridine (B1293800) | -Cl | Electron-Withdrawing | 3.8 |

| 4-Cyanopyridine | -CN | Strongly Electron-Withdrawing | 1.9 |

| 4-Nitropyridine | -NO₂ | Strongly Electron-Withdrawing | 1.6 |

| This compound | -SO₂C(CH₃)₃ | Strongly Electron-Withdrawing | Expected to be very low (< 2) |

Impact on Reaction Catalysis and Solvent Selection

The diminished basicity of this compound has important consequences for its application in chemical reactions.

Catalysis: Many reactions utilize pyridine or its derivatives (like 4-dimethylaminopyridine, DMAP) as nucleophilic catalysts. These catalysts function through the nucleophilic character of the pyridine nitrogen. Due to its extremely low basicity and nucleophilicity, this compound is ineffective as a nucleophilic catalyst. This lack of reactivity can be beneficial, as it allows the molecule to be present in a reaction mixture without interfering with acidic reagents or catalyzing unwanted side reactions.

Solvent Selection: When this compound is used as a substrate, particularly in SNAr reactions, the choice of solvent is critical. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile, are generally preferred. These solvents are effective at solvating both the attacking nucleophile and the charged Meisenheimer intermediate formed during the reaction, thereby stabilizing the transition state and accelerating the reaction rate without protonating the nucleophile. researchgate.net The presence of the tert-butyl group also ensures good solubility in less polar solvents like dichloromethane (B109758) and tetrahydrofuran (B95107) (THF), broadening the range of applicable reaction conditions.

Derivatives and Functionalization Strategies

Synthesis of Substituted 4-(tert-butylsulfonyl)pyridine Analogs

The generation of analogs of this compound can be achieved by introducing substituents at various positions on the pyridine (B92270) ring or by transforming the tert-butyl group.

The pyridine ring is a key site for introducing chemical diversity. Functionalization can be achieved either by starting with a pre-substituted pyridine ring before the introduction of the tert-butylsulfonyl group or by direct modification of the this compound structure.

One powerful strategy for direct functionalization is directed ortho-metalation, where a directing group facilitates the deprotonation of an adjacent carbon atom. For instance, deprotolithiation of 2-chloropyridine (B119429) using lithium tetramethylpiperidide (LiTMP) at low temperatures, followed by quenching with an electrophile like 2-bromobenzaldehyde, allows for substitution at the C3 position. acs.org Similarly, 2-fluoropyridine (B1216828) can be deprotocuprated at the C3 position. acs.org These methods provide access to 3-substituted pyridines that can be further elaborated.

Another approach involves the synthesis of substituted pyridyl sulfoxides, which are precursors to the corresponding sulfones. The synthesis of 3-(tert-butyl)sulfinyl pyridine, for example, has been accomplished through a bromine-magnesium exchange reaction starting from 3-bromopyridine, followed by reaction with a chiral tert-butanesulfinate derivative. Subsequent oxidation would yield the 3-substituted-4-(tert-butylsulfonyl)pyridine analog.

Furthermore, activating the pyridine ring by forming a quaternary salt enhances the reactivity of the 2- and 4-positions towards nucleophilic attack. nih.gov This allows for the introduction of a variety of substituents at these positions.

| Starting Material | Reagents | Position Functionalized | Product Type | Ref |

| 2-Chloropyridine | 1. LiTMP2. Electrophile (e.g., ArCHO) | C3 | 3-Substituted Pyridine | acs.org |

| 3-Bromopyridine | 1. iPrMgCl2. (Rs)-Quinine-t-BuSO₂ | C3 | 3-(tert-Butyl)sulfinyl Pyridine | |

| 2-Fluoropyridine | 1. (TMP)₂CuLi·LiCl2. Acyl Chloride | C3 | 3-Acyl-2-fluoropyridine | acs.org |

The tert-butylsulfonyl group is generally robust, and transformations targeting the tert-butyl moiety itself are less common than those involving the entire sulfonyl group. Most functionalization strategies involving this group lead to the cleavage of the carbon-sulfur bond.

A notable reaction is the nickel-catalyzed desulfonylative cross-coupling, where aryl tert-butyl sulfones react with Grignard reagents to yield ortho-substituted unsymmetrical biaryls. acs.org This reaction results in the complete displacement of the tert-butylsulfonyl group. acs.orgrsc.org

A related strategy for achieving substitution at the position occupied by the sulfur group is ipso-substitution on the corresponding sulfinyl precursor. Directed metalation of an aromatic ring followed by sulfinylation yields a tert-butyl sulfoxide (B87167). rsc.orgresearchgate.net This sulfoxide can then undergo ipso nucleophilic aromatic substitution with alkyllithium reagents, including tert-butyllithium. rsc.orgresearchgate.net This sequence allows for the introduction of alkyl groups with a regioselectivity that is complementary to classical Friedel–Crafts reactions, effectively achieving a "contra-Friedel-Crafts" tert-butylation. rsc.orgmanchester.ac.uk While this method replaces the entire sulfinyl group, it represents a key strategy for functionalizing the carbon to which the sulfur is attached. rsc.org

Formation of Fused Heterocyclic Systems Incorporating the Pyridine Sulfone Motif

The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve intramolecular cyclizations of appropriately functionalized precursors.

A significant example is the asymmetric synthesis of fused bicyclic α-amino acids possessing a hexahydro-cyclopenta[c]pyridine skeleton. researchgate.net The key steps in this synthesis are a highly selective allylation of an N-tert-butylsulfonyl imino ester and a subsequent, highly diastereoselective Pauson-Khand cycloaddition. researchgate.net This cobalt-mediated reaction involves the cyclization of an enyne precursor, where a propargyl group on the nitrogen atom of the sulfonamide cyclizes with an alkene moiety in the molecule, constructing the fused ring system. researchgate.netnih.gov

General strategies for forming pyrido-fused heterocycles often involve the cyclization of precursors where the pyridine ring bears a reactive side chain. organic-chemistry.org For example, Ru(II)-catalyzed oxidative coupling of heterocyclic primary amides with internal alkynes can produce fused heterocycle-pyridinones through C–H and N–H bond activation. mdpi.com Similarly, heterocyclic carboxylic acids can be coupled with alkynes to form fused pyrones. mdpi.com These methods could conceptually be applied to a this compound bearing an amide or carboxylic acid group at a suitable position (e.g., C3) to generate novel fused systems.

Design and Synthesis of Chiral Derivatives

The introduction of chirality is a critical aspect of modern drug design. Strategies for preparing chiral derivatives of this compound primarily rely on the use of chiral auxiliaries to direct the stereochemical outcome of reactions.

The most prominent method for introducing chirality into sulfonyl pyridine compounds involves the use of the tert-butylsulfinyl group as a chiral auxiliary. researchgate.net Enantiomerically pure N-tert-butanesulfinamide, often referred to as Ellman's auxiliary, is a cornerstone of this approach. acs.org This auxiliary is readily available in both enantiomeric forms. acs.org

The typical synthetic route involves the condensation of enantiopure N-tert-butanesulfinamide with an appropriate pyridine aldehyde (e.g., pyridine-4-carboxaldehyde) to form a chiral N-tert-butylsulfinyl imine. nih.govcas.cn This reaction creates a chiral precursor where the sulfinyl group can direct subsequent transformations. The resulting chiral sulfinylimine can then be oxidized to the corresponding chiral this compound derivative, preserving the stereocenter at the sulfur atom. The sulfinyl group is known to be an effective chiral controller due to its steric bulk and its ability to coordinate with reagents. nih.gov

| Chiral Auxiliary | Application | Resulting Intermediate | Ref |

| (R)- or (S)-tert-Butanesulfinamide | Condensation with pyridine aldehydes/ketones | Chiral N-tert-butylsulfinyl imines | researchgate.netacs.orgnih.gov |

| (1S)-(+)-10-Camphorsulfonamide | Used in asymmetric synthesis | Chiral sulfonamides | rsc.org |

| (S)-Menthyl-p-toluenesulfinate | Precursor for chiral sulfoxide NADH models | Chiral p-tolylsulfinyl dihydropyridines |

The chiral sulfinyl and sulfonyl groups are highly effective at inducing asymmetry in a variety of chemical reactions. The tert-butylsulfinyl group, in particular, serves as a powerful chiral-directing group in the synthesis of fluorinated chiral amines from N-tert-butylsulfinyl imines. nih.gov

One notable example of asymmetric induction is the use of a chiral NADH model compound, N-methyl-(R)-3-(tert-butyl)-sulfinyl-1,4-dihydropyridine, for the asymmetric reduction of prochiral substrates. The bulky chiral tert-butylsulfinyl group at the C3 position effectively shields one face of the dihydropyridine (B1217469) ring, leading to highly enantioselective hydride transfer. In the reduction of methyl benzoylformate, this model compound yielded (S)-methyl mandelate (B1228975) with a 95% enantiomeric excess (ee).

Furthermore, the N-tert-butylsulfonyl group plays a crucial role in diastereoselective reactions. In the synthesis of fused bicyclic systems, an N-tert-butylsulfonyl imino ester undergoes a highly diastereoselective allylation, setting a key stereocenter early in the synthetic sequence. researchgate.net The subsequent Pauson-Khand reaction also proceeds with high diastereoselectivity, demonstrating the influence of the chiral centers established under the direction of the sulfonyl-containing group. researchgate.net The addition of various nucleophiles, such as Grignard reagents, to chiral N-tert-butylsulfinyl imines also proceeds with high diastereoselectivity, providing a reliable route to a wide range of enantiomerically enriched amines after cleavage of the auxiliary. nih.gov

Inability to Generate Article on "this compound"

Following a comprehensive and exhaustive search of publicly available scientific databases and academic journals, it has been determined that the specific experimental data required to construct the requested article on "this compound" is not available.

The user's instructions demanded a detailed article focusing solely on the spectroscopic and structural characterization of this compound, structured around a precise outline that includes advanced Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. This requires access to specific, research-level data such as:

¹H and ¹³C NMR chemical shifts and coupling constants.

Data from 2D NMR experiments (e.g., COSY, HSQC).

Mass-to-charge ratios and fragmentation patterns from mass spectrometry.

Precise bond lengths, bond angles, and intermolecular interaction data from X-ray crystallography.

Without the foundational experimental data, it is impossible to generate a scientifically accurate and informative article that adheres to the user's strict outline and content requirements. Proceeding would require inventing data, which is a violation of core principles of scientific accuracy and integrity. Therefore, the request cannot be fulfilled at this time.

Spectroscopic and Structural Characterization Methodologies

Infrared and Raman Spectroscopy for Functional Group Identification

The analysis of the vibrational spectra of 4-(tert-butylsulfonyl)pyridine relies on the assignment of observed absorption bands (in IR) and scattered peaks (in Raman) to specific molecular motions. These assignments are typically made by comparing the experimental spectra to known characteristic frequencies of functional groups found in similar molecules.

The key functional groups of this compound and their expected vibrational frequency ranges are:

Pyridine (B92270) Ring: The vibrations of the pyridine ring are complex and involve C-H stretching, C-C and C-N stretching, and various in-plane and out-of-plane bending modes. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The ring stretching vibrations, which are particularly characteristic, are observed in the 1600-1400 cm⁻¹ range.

Sulfonyl Group (SO₂): The sulfonyl group is characterized by two strong and distinct stretching vibrations: the asymmetric and symmetric SO₂ stretching modes. The asymmetric stretch typically appears at higher wavenumbers, generally in the 1350-1300 cm⁻¹ region, while the symmetric stretch is found in the 1160-1120 cm⁻¹ range. These bands are usually strong in the infrared spectrum.

Tert-Butyl Group (-C(CH₃)₃): The tert-butyl group exhibits characteristic vibrations from the C-H bonds of the methyl groups and the C-C framework. The asymmetric and symmetric C-H stretching modes of the methyl groups are expected in the 2975-2870 cm⁻¹ region. Additionally, characteristic bending vibrations, such as the symmetric C-H bending (umbrella mode) and asymmetric C-H bending, appear around 1390-1365 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from related compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Spectrum |

| Asymmetric SO₂ Stretch | Sulfonyl | 1350 - 1300 | IR, Raman |

| Symmetric SO₂ Stretch | Sulfonyl | 1160 - 1120 | IR, Raman |

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | IR, Raman |

| Ring Stretching | Pyridine Ring | 1600 - 1400 | IR, Raman |

| Asymmetric C-H Stretch | Tert-Butyl | ~2960 | IR, Raman |

| Symmetric C-H Stretch | Tert-Butyl | ~2870 | IR, Raman |

| Symmetric C-H Bend | Tert-Butyl | ~1370 | IR |

| Asymmetric C-H Bend | Tert-Butyl | ~1460 | IR |

This detailed analysis of the vibrational spectra provides a reliable method for the structural confirmation of this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the geometry, electronic properties, and spectroscopic behavior of molecules. These ab initio methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a foundational understanding of its chemical nature.

Electronic structure analysis reveals how electrons are distributed within a molecule, which is key to understanding its reactivity, stability, and intermolecular interactions.

Molecular Orbitals (MOs): Calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. For 4-(tert-butylsulfonyl)pyridine, the HOMO would likely be localized on the electron-rich pyridine (B92270) ring, while the LUMO might have significant contributions from the electron-withdrawing sulfonyl group. This distribution influences the molecule's role as an electron donor or acceptor in chemical reactions.

Table 1: Illustrative Calculated Electronic Properties for this compound This table presents typical data that would be generated from a DFT calculation; it is for illustrative purposes only.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -7.2 eV | B3LYP/6-31G(d) |

| LUMO Energy | -1.5 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-31G(d) |

| Dipole Moment | 4.5 D | B3LYP/6-31G(d) |

The three-dimensional arrangement of atoms (conformation) significantly impacts a molecule's properties. Conformational analysis involves calculating the potential energy of the molecule as a function of the rotation around one or more single bonds.

Quantum chemistry is widely used to predict spectroscopic data, which serves as a crucial tool for structure verification and analysis.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are achieved by calculating the magnetic shielding tensor for each nucleus. The electron-withdrawing sulfonyl group would be predicted to cause a downfield shift (higher ppm values) for the protons and carbons on the pyridine ring, particularly those closest to the sulfonyl group. Comparing these predicted shifts with experimental data is a standard method for confirming the molecular structure.

Vibrational Frequencies: Calculations can also predict the infrared (IR) and Raman spectra by determining the molecule's normal modes of vibration. Each calculated frequency corresponds to a specific atomic motion, such as C-H stretching, C=N stretching of the pyridine ring, or the characteristic symmetric and asymmetric stretches of the S=O bonds in the sulfonyl group. These predicted frequencies are invaluable for interpreting experimental IR spectra.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table shows representative data from a vibrational frequency calculation. It is for illustrative purposes only.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Symmetry/Description |

|---|---|---|

| ν(C-H) | 3100 - 3000 | Pyridine C-H Stretch |

| ν(C=N) | ~1600 | Pyridine Ring Stretch |

| νasym(SO₂) | ~1350 | Asymmetric SO₂ Stretch |

| νsym(SO₂) | ~1150 | Symmetric SO₂ Stretch |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is essential for investigating the pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.

A transition state (TS) is the highest-energy structure along a reaction pathway, representing the barrier that must be overcome for reactants to become products. Locating and characterizing the TS is a primary goal of mechanistic studies. For a reaction involving this compound, such as a nucleophilic aromatic substitution, computational methods would be used to find the geometry of the transition state. Frequency calculations are then performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction. The difference in energy between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. Computational modeling allows for the comparison of different possible reaction pathways, enabling researchers to predict the most likely mechanism. For instance, different nucleophiles attacking the pyridine ring would have different activation energies, and these could be calculated to predict reactivity trends.

Structure-Reactivity Relationship (SAR) Methodologies Applied to Sulfonyl Pyridines

Computational and theoretical studies play a pivotal role in modern drug discovery and chemical biology, offering insights into the interactions between small molecules and their biological targets. In the context of sulfonyl pyridines, a class of compounds with diverse biological activities, these methodologies are instrumental in elucidating their structure-reactivity relationships (SAR). Understanding SAR is crucial for optimizing lead compounds, enhancing potency, selectivity, and pharmacokinetic properties. This section delves into the specific computational techniques employed to analyze and predict the biological activity of sulfonyl pyridines, with a focus on Quantitative Structure-Activity Relationship (QSAR) approaches and both ligand-based and receptor-based design principles.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the biological effect of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure. For sulfonyl pyridines, QSAR studies are employed to predict their activity, guide the synthesis of new analogues with improved properties, and understand the key molecular features governing their biological effects.

QSAR models are typically developed using a training set of compounds for which the biological activity has been experimentally determined. A variety of molecular descriptors are calculated for each compound, quantifying different aspects of their structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are then used to build a mathematical equation that relates these descriptors to the observed biological activity.

A study on a series of sulfonamide derivatives as antidiabetic agents revealed the importance of descriptors like the logarithm of the octanol/water partition coefficient (SlogP) and the number of nitrogen and oxygen atoms separated by a specific bond distance (T_N_O_5). The positive coefficient for SlogP indicated that increased hydrophobicity could enhance antidiabetic activity, a finding supported by analogues with hydrophobic substitutions. Similarly, the positive contribution of T_N_O_5 suggested that the spatial arrangement of nitrogen and oxygen atoms is critical for activity.

The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. A statistically robust and validated QSAR model can then be used to predict the activity of novel, unsynthesized sulfonyl pyridine derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Sulfonamide Derivatives

| Descriptor Category | Specific Descriptor | Physicochemical Property Represented | Impact on Activity (Example) |

| Electronic | Dipole Moment (µ) | Polarity and charge distribution | Can influence binding to polar residues in a target protein. |

| Steric | Molecular Weight (MW) | Size and bulk of the molecule | Can affect accessibility to the binding site. |

| Hydrophobic | SlogP | Lipophilicity and membrane permeability | A positive correlation may suggest the importance of hydrophobic interactions. |

| Topological | T_N_O_5 | Connectivity and arrangement of atoms | Can highlight key structural motifs for biological activity. |

| Quantum Chemical | HOMO/LUMO energies | Electron-donating/accepting capabilities | Important for understanding reaction mechanisms and covalent interactions. |

This table is illustrative and based on general principles of QSAR applied to related compounds.

Ligand-Based and Receptor-Based Computational Design Principles

Beyond traditional QSAR, more advanced three-dimensional (3D-QSAR) and pharmacophore modeling techniques provide deeper insights into the SAR of sulfonyl pyridines. These methods fall under the umbrella of ligand-based and receptor-based computational design.

Ligand-Based Design:

When the three-dimensional structure of the biological target is unknown, ligand-based methods are particularly valuable. These approaches rely on the analysis of a set of molecules known to be active to deduce the essential structural features required for biological activity.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D QSAR models. mdpi.com These models correlate the 3D steric and electrostatic fields of aligned molecules with their biological activities. The resulting contour maps highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, a CoMFA model might indicate that a bulky substituent in a specific region of the molecule is favorable for activity, while a positive electrostatic potential in another area is detrimental. mdpi.com

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. dovepress.com By analyzing the 3D structures of active sulfonyl pyridine derivatives, a pharmacophore model can be generated. This model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. dovepress.com A validated pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. frontiersin.org For example, a pharmacophore model for a series of p38-α MAPK inhibitors, which can include pyridine-containing structures, identified three hydrogen bond acceptors, one hydrophobic group, and one aromatic ring as crucial features for activity. dovepress.com

Receptor-Based Design:

When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, receptor-based or structure-based drug design methods can be employed. These techniques provide a more direct understanding of the binding of sulfonyl pyridines to their target.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. qub.ac.uk Docking simulations can elucidate the binding mode of sulfonyl pyridines, identifying key amino acid residues involved in the interaction. For instance, the sulfonyl group can act as a hydrogen bond acceptor, forming crucial interactions with the protein backbone or side chains. sioc-journal.cn Understanding these interactions at an atomic level is invaluable for designing modifications to the ligand that can enhance binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com These simulations provide insights into the stability of the binding interactions and can reveal conformational changes in both the ligand and the protein upon binding.

The integration of these computational and theoretical approaches provides a powerful platform for the rational design of novel sulfonyl pyridine derivatives with desired biological activities. By leveraging the insights gained from QSAR, pharmacophore modeling, and receptor-based design, researchers can navigate the vast chemical space more efficiently, accelerating the discovery and development of new therapeutic agents and chemical probes.

Applications in Chemical Synthesis and Materials Science

4-(tert-butylsulfonyl)pyridine as a Synthetic Building Block

Organic building blocks are essential for the modular construction of more complex molecular structures, playing a critical role in medicinal chemistry, organic chemistry, and material chemistry. sigmaaldrich.comcymitquimica.com Substituted pyridines, in particular, are recognized as valuable building blocks in both organic synthesis and medicinal chemistry. lifechemicals.com The pyridine (B92270) scaffold is a key component in numerous natural products, pharmaceuticals, and agrochemicals. lifechemicals.com

Precursor in the Construction of Complex Molecular Architectures

While specific examples detailing the extensive use of this compound as a precursor are not widespread, its structural components—a pyridine ring and a tert-butylsulfonyl group—suggest its utility in constructing complex molecules. The pyridine moiety offers a site for various chemical modifications, and the bulky tert-butylsulfonyl group can influence the stereochemistry and reactivity of the molecule. For instance, in the synthesis of other heterocyclic systems, such as 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro- researchgate.netbeilstein-journals.orgsemanticscholar.orgtriazolo[1,5-a]pyridine, a similarly substituted pyridine precursor is utilized, highlighting the role of such building blocks in creating complex heterocyclic frameworks. mdpi.com The tert-butylsulfonyl group is known to be a versatile protecting group for amines, which can be cleaved under specific conditions, a useful feature in multi-step synthesis. acs.orgresearchgate.net

Role in Multi-Step Total Synthesis

The total synthesis of complex natural products is a significant area of organic chemistry that demonstrates the power of synthetic methodologies. rsc.orgnih.gov In the context of total synthesis, protecting groups and functionalized building blocks are of paramount importance. The tert-butylsulfonyl (Bus) group has been employed as a protecting group in the synthesis of amino acids and peptides. researchgate.net For example, in the total synthesis of communesin alkaloids, a 2,6-di-tert-butyl-4-methyl-pyridine was used as a hindered base, showcasing the utility of substituted pyridines in complex synthetic routes. acs.org Although direct examples of this compound in a completed total synthesis are not explicitly detailed in the provided information, its potential as a building block can be inferred from the established roles of both the pyridine ring and the tert-butylsulfonyl group in such endeavors.

Ligand Design in Catalysis

The design of ligands is central to the development of transition metal catalysts for a wide array of chemical transformations. Pyridine-containing ligands are particularly noteworthy due to their stability and the well-understood chemistry of the pyridine ring, making them suitable for a variety of metal ions. diva-portal.org

Chiral Ligands for Asymmetric Transformations

Chiral ligands are crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. mdpi.com Pyridinooxazoline (PyOx) ligands, a class of bidentate dinitrogen ligands, have proven effective in asymmetric catalysis. beilstein-journals.org For example, the chiral ligand (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) has been successfully used in the catalytic asymmetric conjugate addition of arylboronic acids. beilstein-journals.org The synthesis of such chiral ligands often starts from simple, commercially available pyridine derivatives. beilstein-journals.org While this example does not feature a sulfonyl group, it demonstrates the principle of incorporating a tert-butyl-substituted pyridine into a chiral ligand framework. The electronic properties of the this compound could be harnessed to modulate the catalytic activity and selectivity of metal complexes. The synthesis of chiral ligands derived from pyridine amino alcohols has also been reported, further expanding the toolbox for asymmetric catalysis. mdpi.com

Metal Complexation Studies

The coordination chemistry of pyridine N-oxides with transition metals has been extensively studied, forming the basis for understanding how pyridine-based ligands interact with metal centers. wikipedia.org More specifically, research into a Cu(II) metal complex with a 4-tert-butyl-pyridinium organic cation has been conducted, demonstrating the ability of substituted pyridines to form stable metal complexes. semanticscholar.org In this study, the 4-tert-butylpyridine (B128874) (4-TBP) ligand was used to create a 3D supramolecular network with copper chloride. semanticscholar.org Such studies are fundamental to understanding the structural and electronic properties of metal-ligand complexes, which in turn informs the design of new catalysts. The sulfonyl group in this compound would introduce an additional coordination site (the oxygen atoms), potentially leading to pincer-type ligands or other interesting coordination modes. uni-goettingen.de

Reagent in Organic Transformations

Beyond its role as a structural component, this compound has the potential to act as a reagent in various organic reactions. The reactivity of the sulfonyl group can be exploited for synthetic purposes.

For instance, studies on analogous sulfur-containing heterocyclic compounds have shown that a tert-butylsulfonyl group can undergo nucleophilic replacement. In the case of 5-tert-butyl-sulfonylthiophene-2,4-dialdehyde, the sulfonyl group is readily displaced by nucleophiles like alkoxides and thiolates. scispace.com This suggests that the tert-butylsulfonyl group on the pyridine ring could also serve as a leaving group in nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups at the 4-position of the pyridine ring.

Furthermore, a difluoromethyl 2-pyridyl sulfoximine (B86345) has been developed as a stereoselective nucleophilic reagent for difluoro(aminosulfinyl)methylation and difluoro(aminosulfonyl)methylation. chinesechemsoc.org This demonstrates that a pyridyl sulfonyl derivative can be transformed into a reactive species capable of participating in highly selective bond-forming reactions. This precedent suggests that this compound could be a precursor to novel reagents for specialized organic transformations.

Use in Sulfonylation Reactions

The synthesis of 4-substituted sulfonylpyridines, including this compound, is a significant area of research due to the prevalence of the pyridine sulfone motif in pharmaceuticals and functional materials. nih.gov A primary method for creating these compounds is through the direct C-H sulfonylation of pyridine. rptu.de

A notable one-pot protocol achieves the C4-selective sulfonylation of pyridines. rptu.dechemrxiv.org This process involves the activation of the pyridine ring with triflic anhydride (B1165640) (Tf₂O), which makes the ring susceptible to nucleophilic attack. rptu.de This is followed by the addition of a sulfinate salt, such as a tert-butylsulfinate, and a subsequent base-mediated elimination and re-aromatization sequence to yield the final C4-sulfonylated pyridine. rptu.dechemrxiv.org

The choice of base in this reaction is crucial for controlling the regioselectivity. While using 1,4-diazabicyclo[2.2.2]octane (DABCO) as the base often results in a mixture of C2 and C4 isomers, employing N-methylpiperidine in a solvent like chloroform (B151607) can lead to a highly regioselective functionalization at the C4 position. rptu.dechemrxiv.org This method provides a modular and direct route to C4-sulfonylated pyridines from simple, unfunctionalized starting materials. rptu.de

Below is a table summarizing the effect of the base and solvent on the regioselectivity of pyridine sulfonylation. chemrxiv.org

| Entry | Base | Solvent | C4/C2 Ratio | Yield (%) |

| 1 | DABCO | CH₂Cl₂ | 70:30 | 75 |

| 2 | DABCO | CHCl₃ | 75:25 | 72 |

| 3 | N-methylpiperidine | CH₂Cl₂ | 83:17 | 73 |

| 4 | N-methylpiperidine | CHCl₃ | >95:5 | 71 |

Another approach involves an electrochemical method for the meta-C–H sulfonylation of pyridines using nucleophilic sulfinates. nih.gov While this method typically targets the meta-position, it highlights the ongoing development of diverse strategies for pyridine sulfonylation. nih.gov The direct synthesis of aryl picolyl sulfones from 4-alkyl pyridines and aryl sulfonyl chlorides has also been reported, proceeding through N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediates. nih.gov These methods collectively underscore the importance of sulfonylation reactions in accessing synthetically versatile pyridine building blocks like this compound. nih.gov

Role in Elimination or Rearrangement Processes

The sulfonyl group is a versatile functional group that can participate in various elimination and rearrangement reactions. While specific studies focusing exclusively on this compound in these processes are not widely documented, the general reactivity of aryl sulfones suggests its potential as a substrate in several important transformations.

Elimination Reactions: Alkyl and aryl sulfones are key intermediates in olefination reactions, most notably the Julia-Lythgoe olefination. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction involves the conversion of phenyl sulfones and carbonyl compounds into alkenes through a multi-step process that includes an elimination step. wikipedia.orgorganic-chemistry.org The classical procedure involves the reaction of a metalated sulfone with an aldehyde or ketone, followed by acylation of the resulting alcohol and a final reductive elimination using reagents like sodium amalgam or samarium(II) iodide. wikipedia.orgnih.gov This final step eliminates the sulfonyl group and the acyloxy group to form a carbon-carbon double bond, typically with high (E)-selectivity. organic-chemistry.orgnih.gov Given its structure, this compound could potentially serve as a precursor to a sulfonyl carbanion for use in Julia-type olefination reactions.

Rearrangement Reactions: Aryl sulfones are known to undergo several types of rearrangement reactions, often under basic conditions. tandfonline.com

Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution where a connecting chain links two aromatic rings, one of which is activated by an electron-withdrawing group like a sulfone. nih.govwikipedia.org In a variation known as the Julia-Kocienski olefination, a β-alkoxy sulfone adduct containing an electron-accepting heteroaryl sulfone can undergo a spontaneous Smiles rearrangement, which is a key step in the one-pot formation of an olefin. nih.gov

Truce-Smiles Rearrangement: In this modification, the nucleophile (often an organolithium) is strong enough that the aromatic ring of the sulfone does not require additional activation. wikipedia.org The reaction can convert an aryl sulfone into a sulfinic acid after metalation, typically ortho to the sulfonyl group. wikipedia.orgdatapdf.com For example, mesityl phenyl sulfone rearranges to the corresponding sulfinic acid upon treatment with n-butyllithium. datapdf.comacs.orgacs.org It is conceivable that under specific conditions, aryl sulfones like this compound could participate in such rearrangements.

These reactions highlight the synthetic potential of the sulfonyl moiety in this compound for carbon-carbon bond formation and structural reorganization, although specific applications of this particular compound remain a subject for further investigation.

Potential in Functional Materials Research (Chemical Role, not device performance)

Role as an Additive in Chemical Formulations

While the sulfonyl group is found in various functional materials, including herbicides and resist compositions, there is limited specific information available in the searched literature regarding the use of this compound as an additive in chemical formulations like electrolytes or polymers. google.comgoogle.com.na

In contrast, the closely related compound 4-tert-butylpyridine (TBP) , which lacks the sulfonyl group, is widely used as an additive, particularly in the field of solar cells. ossila.comchemicalbook.com TBP is a common component in the electrolyte of dye-sensitized solar cells (DSSCs) and is added to the hole transport layer (HTL) in perovskite solar cells (PSCs). ossila.comchemicalbook.com In these applications, TBP is known to improve device performance by influencing the properties of the HTL and interacting with the perovskite surface. ossila.comresearchgate.net It is also used with dopants like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) to enhance the conductivity of the HTL. researchgate.netchemrxiv.org

However, this extensive role as an additive is well-documented for the pyridine base (TBP) and not its sulfonyl derivative. The significant difference in electronic and steric properties between a lone pair on the pyridine nitrogen (in TBP) and the bulky, electron-withdrawing tert-butylsulfonyl group means that this compound cannot be assumed to function similarly. Research specifically exploring this compound as a formulation additive is not prominent in the provided search results.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(tert-butylsulfonyl)pyridine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves sulfonation of 4-(tert-butylthio)pyridine using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also introduce substituents to the pyridine ring. Key parameters include solvent choice (e.g., dichloromethane for sulfonation), temperature control (0–25°C), and catalyst loading (e.g., 5 mol% Pd/C). Purification often employs recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and confirms sulfonyl group integration. Mass spectrometry (MS) verifies molecular weight, while Fourier-Transform Infrared (FT-IR) detects sulfonyl S=O stretches (~1350–1150 cm⁻¹). X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .